molecular formula C13H13N3O4 B7877990 2-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid

2-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid

Cat. No.: B7877990
M. Wt: 275.26 g/mol
InChI Key: SABLMBMAFSBHFF-UHFFFAOYSA-N
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Description

2-(5-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furo[2’,3’4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives: These compounds share a similar fused ring structure and may exhibit comparable chemical properties.

    Other heterocyclic compounds: Compounds with similar heterocyclic frameworks, such as indoles and pyrroles, can be compared based on their reactivity and applications.

Uniqueness

2-(5-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(12-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-3-8(13(18)19)16-12(17)10-6-11-9(4-5-20-11)15(10)7(2)14-16/h4-6,8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABLMBMAFSBHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C2=CC3=C(N2C(=N1)C)C=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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